molecular formula C7H12N2O2 B11919920 1,4-Diazepane-1,4-dicarbaldehyde

1,4-Diazepane-1,4-dicarbaldehyde

Cat. No.: B11919920
M. Wt: 156.18 g/mol
InChI Key: SWKUPWCYBNWBMW-UHFFFAOYSA-N
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Description

1,4-Diazepane-1,4-dicarbaldehyde is a heterocyclic organic compound characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and two aldehyde groups at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazepane-1,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the cyclodehydrative three-component reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes. This method allows for the direct stereoselective synthesis of 1,4-diazepane derivatives under solvent- and catalyst-free conditions .

Another method involves the use of N-propargylamines, which undergo cyclization to form 1,4-diazepane cores. This approach is favored for its high atom economy and shorter synthetic routes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazepane-1,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 1,4-Diazepane-1,4-dicarboxylic acid

    Reduction: 1,4-Diazepane-1,4-dimethanol

    Substitution: Various N-substituted 1,4-diazepane derivatives

Scientific Research Applications

1,4-Diazepane-1,4-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-diazepane-1,4-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with various biological molecules, potentially altering their function and activity .

Comparison with Similar Compounds

1,4-Diazepane-1,4-dicarbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1,4-diazepane-1,4-dicarbaldehyde

InChI

InChI=1S/C7H12N2O2/c10-6-8-2-1-3-9(7-11)5-4-8/h6-7H,1-5H2

InChI Key

SWKUPWCYBNWBMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C=O)C=O

Origin of Product

United States

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